![molecular formula C6H10O3 B6250860 6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers CAS No. 375348-81-5](/img/no-structure.png)
6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dioxabicyclo[3.2.1]octan-4-ol is a chemical compound with the CAS Number: 375348-81-5 . It has a molecular weight of 130.14 . The IUPAC name for this compound is (1R,4S,5S)-6,8-dioxabicyclo[3.2.1]octan-4-ol . The physical form of this compound is a powder .
Synthesis Analysis
A skeletal rearrangement of a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols has been developed using SOCl2 in the presence of pyridine . An oxygen migration from C5 to C4 was observed when the C4 alcohols were treated with SOCl2/pyridine, giving a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system via the chlorosulfite intermediate .Molecular Structure Analysis
The Inchi Code for 6,8-dioxabicyclo[3.2.1]octan-4-ol is 1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound undergoes a skeletal rearrangement when treated with thionyl chloride or Appel conditions . The rearrangement involves an oxygen migration from C5 to C4, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system .Physical And Chemical Properties Analysis
6,8-dioxabicyclo[3.2.1]octan-4-ol is a powder with a molecular weight of 130.14 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chiral Solvent: Cyrene
The 6,8-dioxabicyclo[3.2.1]octane derivative known as levoglucosenone (1) is selectively produced from cellulose-containing materials during acidification and pyrolysis. Lab-scale synthesis of its reduction product, cyrene (2), is straightforward and doesn’t require specialized glassware. Cyrene has emerged as a promising chiral solvent with applications in chemical processes and catalysis .
Platform Chemical for Pharmaceuticals
Cyrene (2) serves as a platform chemical for constructing chiral small molecules used in pharmaceuticals. Its unique bicyclic ring system provides a versatile scaffold for designing novel drug candidates .
Building Block for Catalysts and Auxiliaries
Researchers have explored modifying the connectivity of the bicyclic ring system to create new materials. Cyrene (2) can serve as a building block for designing catalysts and auxiliaries in organic synthesis .
Materials Applications
The 6,8-dioxabicyclo[3.2.1]octane system’s rearrangement potential opens up possibilities for materials science. By manipulating the 4-position, researchers can access novel materials with tailored properties. These materials may find applications in areas such as coatings, polymers, and nanomaterials .
Bicyclic Ring Chemistry
The compound’s unique bicyclic ring structure undergoes bond-cleavage reactions and rearrangements when modified at the 4-position. Researchers have investigated these transformations, leading to insights into the reactivity of 6,8-dioxabicyclo[3.2.1]octan-4-ols .
Sustainable Synthesis
Given its origin from lignocellulosic biomass, the sustainable synthesis of levoglucosenone (1) and its derivatives aligns with green chemistry principles. Researchers continue to explore efficient and eco-friendly routes to access these compounds .
Safety and Hazards
Wirkmechanismus
Mode of Action
The compound undergoes a skeletal rearrangement when treated with thionyl chloride (SOCl2) in the presence of pyridine . This process involves an oxygen migration from C5 to C4, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system via the chlorosulfite intermediate .
Biochemical Pathways
The compound’s rearrangement process suggests that it may interact with biochemical pathways involving similar skeletal rearrangements or those that can be influenced by the resulting 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system .
Result of Action
The skeletal rearrangement process suggests that the compound may induce changes in molecular structures that could potentially influence cellular functions .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,8-dioxabicyclo[3.2.1]octan-4-ol involves the cyclization of a diol precursor. The diol precursor can be synthesized from a starting material containing a carbonyl group and an alkene. The diol can then be cyclized using an acid catalyst to form the bicyclic compound.", "Starting Materials": [ "Starting material containing a carbonyl group and an alkene", "Acid catalyst" ], "Reaction": [ "Step 1: Synthesize the diol precursor by reacting the starting material with a diol-forming reagent such as ethylene glycol or propylene glycol.", "Step 2: Purify the diol precursor by column chromatography or recrystallization.", "Step 3: Cyclize the diol precursor using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.", "Step 4: Purify the resulting mixture of diastereomers by column chromatography or recrystallization." ] } | |
CAS-Nummer |
375348-81-5 |
Produktname |
6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers |
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.